2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a sulfonyl group, and a thieno[2,3-c]pyridine core, making it an interesting subject for research in medicinal chemistry and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps, including the formation of the thieno[2,3-c]pyridine core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzamido or piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, including temperature, solvent choice, and catalyst presence.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Exploring its therapeutic potential, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilizing its unique chemical properties in material science and other industrial applications.
Mechanism of Action
The mechanism of action of 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or receptor binding, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- **2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Uniqueness
Compared to similar compounds, 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide stands out due to its specific structural features, such as the thieno[2,3-c]pyridine core and the presence of a methyl group. These unique structural elements may contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S2/c1-14-10-15(2)12-27(11-14)33(30,31)17-6-4-16(5-7-17)22(29)25-23-20(21(24)28)18-8-9-26(3)13-19(18)32-23/h4-7,14-15H,8-13H2,1-3H3,(H2,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNLUWVYOJUYGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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